molecular formula C15H22N2O2 B028144 tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate CAS No. 154874-91-6

tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate

Cat. No. B028144
M. Wt: 262.35 g/mol
InChI Key: QNCDRZOVLOOHOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nitrogenous compounds, such as 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl} pyridine-3-carboxylic acid, has been achieved through methods confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). These compounds' structures are further elucidated through single crystal X-ray diffraction and compared with density functional theory (DFT) calculations, offering insights into their molecular electrostatic potential and frontier molecular orbitals (Ban et al., 2023).

Molecular Structure Analysis

The molecular structure of tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate and its derivatives has been extensively studied using DFT, X-ray diffraction, and various spectroscopic methods. These studies provide valuable information on the compound's optimal molecular structure, electrostatic potential, and molecular orbitals, facilitating a deeper understanding of its physicochemical properties and reactivity (Ban et al., 2023).

Scientific Research Applications

  • Biologically Active Alkaloids Synthesis : A study by Passarella et al. (2005) showcased the versatility of a similar compound, 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, in preparing biologically active alkaloids such as sedridine, allosedridine, and methylsedridine. This highlights its potential in the synthesis of complex natural products (Passarella et al., 2005).

  • Anticancer Drug Intermediate : Zhang et al. (2018) synthesized Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This compound can be produced rapidly and with high yields, potentially benefiting cancer therapeutics (Zhang et al., 2018).

  • Manufacture of Lymphoma Drugs : Li et al. (2012) presented a scalable, efficient one-pot method for synthesizing a derivative, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, which is an intermediate in the manufacture of lymphoma drugs (Li et al., 2012).

  • Intermediate for Vandetanib : Wang et al. (2015) synthesized tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for Vandetanib, a medication used for the treatment of certain types of cancer (Wang et al., 2015).

properties

IUPAC Name

tert-butyl 2-pyridin-3-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-5-4-8-13(17)12-7-6-9-16-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCDRZOVLOOHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452701
Record name tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate

CAS RN

154874-91-6
Record name tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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